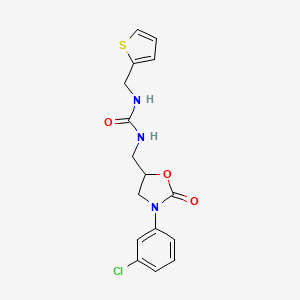

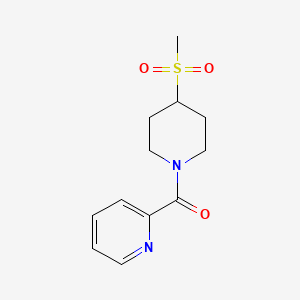

N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-methylbutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-methylbutanamide” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals . The methoxy group attached to the piperidine ring could potentially increase the lipophilicity of the compound, which might enhance its ability to cross biological membranes.

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as FTIR, 1H-NMR, and mass spectrometry, which are commonly used to characterize piperidine derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its specific structure. For example, the presence of the piperidine ring and the amide group could potentially influence its solubility and stability .Wissenschaftliche Forschungsanwendungen

Matrix Metalloproteinase Inhibition for PET Imaging

The derivative (R)-2-(N-((6-fluoropyridin-3-yl)methyl)-4-methoxypiperidin-1-yl)phenyl-sulphonamido)-N-hydroxy-3-methylbutanamide, a potent matrix metalloproteinase inhibitor, was developed for PET imaging. Radiosynthesis of the compound yielded high purity and specific activity, indicating its potential in small-animal PET studies for imaging applications (Wagner et al., 2009).

Exploration in Carbapenems

Investigation into the compound (2R,3R)-N-(3-Methoxy-2,3-dioxopropyl)-N-(4-methoxy-phenyl)-2,3-epoxybutanamide demonstrated its utility in the development of carbapenems. This research highlighted the chemical's behavior under strong bases, leading to the production of a 3-[(1R)-1-hydroxyethyl]azetidin-2-one derivative, showcasing its potential for further pharmacological applications (Selezneva et al., 2018).

Neuropharmacology and Antipsychotic Applications

N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide (2R,3R)-dihydroxybutanedioate (ACP-103) has been identified as a novel 5-HT2A receptor inverse agonist. ACP-103 demonstrated potent inverse agonist activity and behaved as a potential antipsychotic agent in both in vitro and in vivo models, indicating its promise for the treatment of conditions associated with 5-HT2A receptors (Vanover et al., 2006).

Analgesic and Anti-inflammatory Effects

The synthesis of 4β-methoxy-4α-phenyl-3α, 5α-propanopiperidine derivatives has provided insights into their potential as analgesics and antitussives. Certain derivatives with specific substituents showed significant enhancement in analgesic and antitussive activities, along with notable anti-inflammatory effects, suggesting their utility in pain and cough management (Oki et al., 1974).

Anticonvulsant and Neuroprotective Activities

N-(substituted benzothiazol-2-yl)amide derivatives have been evaluated for their anticonvulsant and neuroprotective effects. One compound, N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide, emerged as a highly effective anticonvulsant in models, also displaying promising neuroprotective effects. This suggests its potential as a lead in developing safer and effective anticonvulsants with added neuroprotective benefits (Hassan et al., 2012).

Wirkmechanismus

Target of Action

It’s known that piperidine derivatives, which this compound is a part of, have a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine derivatives have been shown to have activity against different viruses . For instance, 4,4-disubstituted N-benzyl piperidines inhibited the H1N1 influenza virus through specific hemagglutinin fusion peptide interaction .

Biochemical Pathways

Result of Action

Piperidine derivatives have been shown to have significant antibacterial and antifungal activity .

Eigenschaften

IUPAC Name |

N-[4-(4-methoxypiperidin-1-yl)phenyl]-3-methylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-13(2)12-17(20)18-14-4-6-15(7-5-14)19-10-8-16(21-3)9-11-19/h4-7,13,16H,8-12H2,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFQHYVVGMOTRRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=CC=C(C=C1)N2CCC(CC2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-N-[2-(5-chlorothiophen-2-yl)ethyl]-6-methylpyridine-3-carboxamide](/img/structure/B2703895.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] naphthalene-1-carboxylate](/img/structure/B2703898.png)

![N-(1-cyanocyclohexyl)-2-[[4-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide](/img/structure/B2703901.png)

![1-(4-methoxyphenyl)-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2703902.png)

![4-Methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride](/img/structure/B2703905.png)

![2-(benzo[d]oxazol-2-ylthio)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2703906.png)

![1-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methylpyridin-1-ium chloride hydrochloride](/img/structure/B2703911.png)

![N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-pyridinediamine](/img/structure/B2703912.png)

![1-(1,1-Dioxo-1lambda6-thia-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2703913.png)